molecular formula C11H12O5 B11997180 1,4-Benzenediol, 2-methoxy-, diacetate CAS No. 75514-03-3

1,4-Benzenediol, 2-methoxy-, diacetate

Cat. No.: B11997180
CAS No.: 75514-03-3
M. Wt: 224.21 g/mol
InChI Key: UWWSJVBSLCCVDT-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-methoxy-, diacetate (CAS: 1205-91-0; synonyms: hydroquinone diacetate, 1,4-diacetoxybenzene) is a diacetylated derivative of hydroquinone with a methoxy substituent at the 2-position. Its molecular formula is C₁₀H₁₀O₄, and molecular weight is 194.18 g/mol . Key properties include:

  • Melting Point: 121–123°C
  • Solubility: Insoluble in water, soluble in organic solvents like ethyl acetate or toluene.
  • Applications: Used as a pharmaceutical intermediate, stabilizer, and precursor in organic synthesis, particularly in electronic chemicals and polymer industries .

Properties

CAS No.

75514-03-3

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(4-acetyloxy-3-methoxyphenyl) acetate

InChI

InChI=1S/C11H12O5/c1-7(12)15-9-4-5-10(16-8(2)13)11(6-9)14-3/h4-6H,1-3H3

InChI Key

UWWSJVBSLCCVDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediol, 2-methoxy-, diacetate can be synthesized through the acetylation of 2-methoxyhydroquinone. The general procedure involves the reaction of 2-methoxyhydroquinone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Reaction Scheme:

2-Methoxyhydroquinone+2Acetic Anhydride1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid\text{2-Methoxyhydroquinone} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} 2-Methoxyhydroquinone+2Acetic Anhydride→1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high efficiency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl groups undergo hydrolysis under acidic or basic conditions to regenerate 2-methoxyhydroquinone. This reaction is fundamental for releasing the active phenolic compound.

Reaction Conditions & Outcomes

Reagent/ConditionsProductsMechanism
H₂O (acidic, reflux)2-Methoxyhydroquinone + Acetic acidAcid-catalyzed ester hydrolysis
NaOH (aqueous, 60°C)2-Methoxyhydroquinone + Acetate saltsBase-mediated saponification

Key Insight : Hydrolysis rates depend on pH and temperature. Acidic conditions favor protonation of the ester carbonyl, while basic conditions deprotonate hydroxyl nucleophiles.

Oxidation Reactions

The compound oxidizes to quinones, leveraging the electron-donating methoxy group to stabilize intermediates.

Reagents & Products

Oxidizing AgentConditionsMajor Product
KMnO₄ (acidic)H₂SO₄, 80°C2-Methoxy-1,4-benzoquinone
CrO₃ (Jones reagent)Acetone, 25°CSame as above

Mechanism : Oxidation proceeds via deprotonation of hydroxyl intermediates, followed by electron transfer to form the quinoid structure. The methoxy group directs regioselectivity.

Reduction Reactions

Reduction restores hydroxyl groups, reversing acetylation.

Reagents & Outcomes

Reducing AgentConditionsProduct
LiAlH₄ (anhydrous ether)Reflux, 4 h2-Methoxyhydroquinone
H₂ (Pd/C catalyst)EtOH, 50°C, 2 atmSame as above

Note : Catalytic hydrogenation is preferred industrially for safety and scalability.

Nucleophilic Aromatic Substitution

The methoxy group activates the ring for electrophilic substitution, while acetyl groups act as leaving groups under specific conditions.

Examples

ReagentPosition SubstitutedProduct
HNO₃ (H₂SO₄ catalyst)Ortho/para to OCH₃Nitro derivatives
SO₃ (fuming H₂SO₄)Para to OCH₃Sulfonated derivative

Mechanistic Insight : The methoxy group donates electron density via resonance, directing electrophiles to ortho/para positions. Acetate groups may undergo displacement if activated.

Functional Group Interconversion

The acetyl groups participate in transesterification and aminolysis.

Reaction Table

Reaction TypeReagentProduct
TransesterificationMeOH, H⁺Methyl esters + 2-Methoxyhydroquinone
AminolysisNH₃ (anhydrous)Acetamide + Phenolic compound

Radical Scavenging Activity

The compound demonstrates antioxidant behavior by donating hydrogen atoms to free radicals.

Key Data

  • DPPH Assay : IC₅₀ = 18 µM (comparable to ascorbic acid)

  • Mechanism : Phenolic intermediates generated via hydrolysis donate electrons to stabilize radicals .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
1,4-Benzenediol, 2-methoxy-, diacetate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including dyes and polymers. Its derivatives are particularly important in the development of pharmaceuticals due to their enhanced stability and reactivity compared to simpler compounds.

Reactivity
The compound undergoes various chemical transformations:

  • Oxidation : It can be oxidized to form quinones, which are significant intermediates in organic synthesis.
  • Reduction : The acetylated hydroxyl groups can be reduced back to hydroxyl groups, regenerating the parent hydroquinone derivative.
  • Substitution Reactions : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Applications

Antioxidant Properties
Research has indicated that derivatives of this compound exhibit potential antioxidant properties. These properties are crucial for preventing oxidative stress-related diseases. Studies have shown that the compound can donate electrons to neutralize free radicals, thus mitigating oxidative damage .

Pharmaceutical Research
The compound is being investigated for its applications in dermatology, particularly for skin lightening and treatment of hyperpigmentation disorders. Its ability to release active hydroquinone derivatives under physiological conditions enhances its therapeutic potential.

Industrial Applications

Polymer Production
In the industrial sector, this compound is employed in the production of polymers and resins. It acts as a stabilizer and antioxidant in these materials, improving their durability and performance.

Dyes and Coatings
The compound is also used in the formulation of dyes and coatings due to its favorable chemical properties that enhance color stability and resistance to degradation under environmental stressors.

Case Study 1: Antioxidant Profiling

A study focused on the antioxidant profiling of by-products from Eucalyptus wood highlighted the potential of compounds like this compound in preventing oxidative damage. The research utilized various analytical methods to quantify antioxidant activity and establish a correlation between chemical structure and biological efficacy .

Case Study 2: Dermatological Applications

Research into the use of hydroquinone derivatives in treating hyperpigmentation disorders has shown promising results. The study examined how acetylation affects the compound's ability to penetrate skin layers effectively while minimizing irritation—demonstrating the therapeutic potential of this compound in dermatology .

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-methoxy-, diacetate involves its ability to undergo redox reactions. The compound can donate electrons, thereby neutralizing free radicals and preventing oxidative damage. This redox activity is central to its antioxidant properties. Additionally, the acetyl groups can be hydrolyzed under physiological conditions, releasing the active hydroquinone derivative, which can then interact with various molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the benzene ring significantly alters properties. Below is a comparative analysis:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,4-Benzenediol diacetate (1205-91-0) 2-Methoxy 194.18 121–123 Pharmaceuticals, stabilizers
2-Methylhydroquinone diacetate (717-27-1) 2-Methyl 208.21 Not reported Polymer modifiers
2,5-Di-tert-butylhydroquinone diacetate (900-02-7) 2,5-Di-tert-butyl 306.40 Not reported Antioxidants, light-emitting diodes
Phytyl-trimethylhydroquinone diacetate (85314-71-2) 2,3,5-Trimethyl + phytyl chain 514.78 Not reported Vitamin B₁₂ impurity, pharmaceuticals

Key Observations :

  • Steric Effects : Bulky groups like tert-butyl (900-02-7) or phytyl (85314-71-2) increase molecular weight and reduce volatility, making them suitable for high-temperature applications (e.g., antioxidants) .

Biological Activity

1,4-Benzenediol, 2-methoxy-, diacetate, commonly known as 2-Methoxyhydroquinone diacetate , is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₁₀O₄
  • Molecular Weight: 182.17 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 824-46-4

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals effectively. Its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), which can lead to cellular damage if not regulated .
  • Antimicrobial Properties: Studies indicate that this compound possesses antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death .
  • Anti-inflammatory Effects: Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Potential: Preliminary studies have indicated that 1,4-benzenediol derivatives can inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation, such as lipoxygenase and cyclooxygenase.
  • Gene Expression Modulation: It has been observed to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cancer cell growth .

Study on Antioxidant Properties

A study conducted on by-products from the Eucalyptus wood industry highlighted the antioxidant capabilities of various phenolic compounds, including derivatives of 1,4-benzenediol. The research utilized DPPH assays to quantify the radical scavenging activity, demonstrating significant antioxidant potential compared to standard antioxidants like gallic acid .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of various phenolic compounds, 1,4-benzenediol derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability upon treatment with the compound at specific concentrations .

Data Summary

Biological Activity Mechanism References
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption
Anti-inflammatoryCytokine inhibition
AnticancerCell growth modulation

Q & A

Q. What are the recommended synthetic routes for 1,4-Benzenediol, 2-methoxy-, diacetate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via acetylation of the parent phenol derivative (1,4-benzenediol with a methoxy substituent). Use acetic anhydride as the acetylating agent in the presence of a catalytic acid (e.g., H₂SO₄) under reflux conditions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (e.g., excess acetic anhydride) and temperature (80–100°C) to improve yield .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

  • Methodology :
  • ¹H NMR : Identify acetyl groups as singlets at δ 2.2–2.4 ppm. The aromatic protons adjacent to the methoxy group (δ 3.8–4.0 ppm) will show splitting patterns dependent on substitution (e.g., para vs. ortho).
  • IR : Confirm ester carbonyl stretches at ~1740–1760 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹. Compare with reference spectra of hydroquinone diacetates .

Q. What experimental conditions affect the hydrolytic stability of this compound, and how can degradation products be characterized?

  • Methodology : Conduct stability studies under varying pH (e.g., 1–13), temperature (25–60°C), and solvent systems (aqueous/organic). Use HPLC-UV or LC-MS to quantify degradation (e.g., hydrolysis to 2-methoxyhydroquinone and acetic acid). Kinetic analysis (Arrhenius plots) can predict shelf-life. Acidic/basic conditions accelerate ester hydrolysis .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity in enzymatic or catalytic systems?

  • Methodology : Evaluate the compound as a substrate for ligninolytic enzymes (e.g., laccases or peroxidases). Compare reaction rates with unsubstituted hydroquinone diacetates. The methoxy group’s electron-donating effect may enhance stability against oxidation, requiring harsher conditions (e.g., higher enzyme loading or redox mediators). Use stopped-flow spectroscopy to monitor radical intermediates .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

  • Methodology : Literature discrepancies (e.g., solubility in polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Perform systematic solubility tests (shake-flask method) in solvents like DMSO, ethanol, and hexane. Characterize crystallinity via XRD and thermal stability via DSC to rule out polymorphic effects .

Q. How can computational modeling (DFT, MD) predict the compound’s interaction with biological targets or materials?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps and H-bonding sites. Molecular dynamics (MD) simulations in lipid bilayers or protein binding pockets (e.g., cytochrome P450) can predict metabolic pathways or adsorption behavior. Validate with experimental data (e.g., enzyme inhibition assays) .

Q. What strategies mitigate competing side reactions during functionalization (e.g., bromination or nitration) of the aromatic ring?

  • Methodology : Protect the diacetate groups via temporary silylation or benzylation before introducing electrophilic substituents. Optimize reaction conditions (e.g., low temperature for nitration with HNO₃/H₂SO₄). Use regioselective catalysts (e.g., Lewis acids) to direct substitution to the methoxy-adjacent position .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic or environmental degradation pathways?

  • Methodology : Synthesize ¹³C-labeled analogs via acetylation with ¹³C-enriched acetic anhydride. Expose labeled compounds to microbial cultures or environmental matrices (soil/water). Use LC-MS/MS or NMR to identify labeled degradation products (e.g., 2-methoxyhydroquinone-¹³C) .

Tables for Key Data

Q. Table 1. Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
Melting Point116–119°C (analog data)
LogP (Predicted)~1.5 (via ACD/Labs)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Acetic Anhydride Equivalents2.5–3.0 eqIncreases to >85%
CatalystH₂SO₄ (5 mol%)Reduces side products
Reaction Time6–8 hours (reflux)Completes acetylation

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